5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a thiadiazole moiety, and a carboxamide group
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-3-5-13(6-4-11)24-10-14-7-8-15(25-14)17(23)20-18-19-16(21-26-18)9-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCYFAFHQGXACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC(=NS3)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and an appropriate carbonyl compound.
Attachment of the 4-Methylphenoxy Group: This step involves the nucleophilic substitution of a suitable phenol derivative with a halomethyl furan compound.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the thiadiazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways due to its potential bioactivity.
Medicine
In medicinal chemistry, 5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved might include inhibition of specific enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
- 5-[(4-methoxyphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide may exhibit unique properties due to the presence of the 4-methylphenoxy group, which can influence its reactivity, bioactivity, and physical properties. This uniqueness can make it a valuable compound for specific applications where these properties are desirable.
Biological Activity
5-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a furan ring and a thiadiazole moiety, suggest various pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
Anticancer Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. Studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HepG-2 (Liver Cancer) | 4.37 ± 0.7 | |
| A-549 (Lung Cancer) | 8.03 ± 0.5 | |
| HeLa (Cervical Cancer) | Sub-micromolar range |
The anticancer mechanisms attributed to thiadiazole derivatives include the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Thiadiazole derivatives have been shown to target key kinases involved in tumorigenesis.
- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : They may interfere with the cell cycle, preventing cancer cells from dividing.
Case Studies
Several studies have focused on the biological effects of related compounds that share structural similarities with this compound.
- Study on Antiproliferative Activity : A study evaluated a series of thiadiazole derivatives for their antiproliferative activity against pancreatic cancer cells (SUIT-2, Capan-1, Panc-1). Some derivatives demonstrated significant growth inhibition at concentrations as low as 0.125 µM, suggesting strong potential for further development as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis pathways involved in cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
